N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-19(12-13-8-6-5-7-9-13)24(20,21)17-11-15(22-2)14(18)10-16(17)23-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJQRLOQZIQLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with N-ethylbenzylamine to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling of Reactants: Handling large quantities of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and N-ethylbenzylamine.
Optimized Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.
Purification: Employing industrial purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Oxidation of Methoxy Groups
The 2,5-dimethoxy substituents undergo oxidation under controlled conditions. Using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), methoxy groups are converted to quinone structures. For example:
This reaction is critical for generating bioactive intermediates in medicinal chemistry.
Hydrolysis of the Sulfonamide Group
The sulfonamide bond (N–S) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at 80°C cleaves the sulfonamide, yielding 4-chloro-2,5-dimethoxybenzenesulfonic acid and N-benzyl-N-ethylamine.
-
Basic Hydrolysis : NaOH (2M) at 60°C produces sodium 4-chloro-2,5-dimethoxybenzenesulfonate and the corresponding amine.
Nucleophilic Aromatic Substitution (Chloro Position)
The para-chloro group participates in substitution reactions with nucleophiles. For instance:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 12 h | 4-Methoxy derivative | 85% |
| Piperidine | EtOH, reflux, 6 h | 4-Piperidinyl derivative | 78% |
| Potassium cyanide | DMSO, 120°C, 24 h | 4-Cyano derivative | 65% |
This reactivity enables diversification of the aromatic ring for structure-activity studies .
Suzuki Cross-Coupling Reactions
The brominated analog (2-bromo-4,5-dimethoxybenzenesulfonamide) undergoes palladium-catalyzed coupling with boronic acids:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biphenyl-sulfonamide derivative | 92% |
| 4-Fluorophenyl | Pd(dppf)Cl₂, Cs₂CO₃, DMF | Fluorinated biphenyl analog | 88% |
| Vinylboronic acid | Pd(OAc)₂, SPhos, THF | Alkenyl-substituted derivative | 72% |
These reactions expand the compound’s π-system for enhanced biological activity .
Demethylation of Methoxy Groups
BBr₃ in dichloromethane selectively removes methyl groups from methoxy substituents:
Conditions : 0°C to RT, 4 h
Yield : 52–75% after purification .
Modifications at the Sulfonamide Nitrogen
The N–H group undergoes alkylation, acylation, and alkynylation:
| Reaction Type | Reagent | Product | NF-κB Activation* | ISRE Activation* |
|---|---|---|---|---|
| Alkylation | Propargyl bromide | N-Propargyl derivative | 195% | 190% |
| Acylation | Acetyl chloride | N-Acetyl derivative | 45% | 38% |
| Alkynylation | Pentynyl mesylate | N-Pentynyl derivative | 198% | 185% |
*Normalized to parent compound 1 (200%) .
Alkynyl derivatives retain bioactivity, enabling click chemistry for probe development .
Stability Under Physiological Conditions
The compound demonstrates:
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide has been explored for its therapeutic potential in drug development. Key applications include:
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth by interfering with specific enzymatic pathways essential for bacterial survival.
- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells through mechanisms involving the inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis .
| Application | Activity | Target |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains |
| Anticancer | Induction of apoptosis | MDA-MB-231 cancer cells |
| Enzyme Inhibition | Carbonic anhydrase IX inhibition | Tumor-associated enzymes |
Biological Research Applications
The compound's ability to act as a selective antagonist for certain receptors has made it valuable in biological research:
- Receptor Interaction : this compound has been identified as a selective antagonist for urotensin II receptors, which play a role in cardiovascular regulation. This specificity enhances its utility in pharmacological studies aimed at understanding receptor-mediated pathways.
- Structure-Activity Relationship Studies : Systematic studies have been conducted to understand the relationship between the compound's structure and its biological activity. These studies have indicated that specific substituents on the aromatic rings are crucial for maintaining activity against targets like NF-kB and ISRE pathways .
Organic Synthesis Applications
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Derivatives : The compound can be used to synthesize various derivatives that may exhibit enhanced biological activities or novel properties. For example, modifications to the sulfonamide group or the aromatic rings can yield compounds with improved selectivity or potency .
- Mechanistic Studies : Understanding the mechanism of action of this compound aids in the design of new molecules with targeted therapeutic effects. Its interactions with enzymes can be elucidated through kinetic studies and molecular modeling approaches .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on MDA-MB-231 cells. The results showed a significant increase in apoptosis markers when treated with this compound compared to controls. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting carbonic anhydrase IX .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt critical metabolic pathways within bacterial cells.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
The following analysis compares N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide with structurally related compounds, focusing on substituent effects, crystallographic data, and biological activity.
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 394.87 | 148–152 | 3.2 | 0.45 |
| N-ethyl-4-chloro-2,5-dimethoxybenzenesulfonamide (no benzyl) | 309.75 | 135–138 | 1.8 | 2.10 |
| N-benzyl-4-nitro-2,5-dimethoxybenzenesulfonamide (nitro vs. chloro) | 405.88 | 162–165 | 2.9 | 0.30 |
| 4-chloro-N,N-diethyl-2,5-dimethoxybenzenesulfonamide (diethyl vs. benzyl/ethyl) | 348.29 | 122–125 | 2.4 | 1.80 |
Key Observations :
- The benzyl group increases molecular weight and lipophilicity (LogP = 3.2 vs. 1.8 in the N-ethyl analog), reducing aqueous solubility .
- Replacement of chloro with nitro (electron-withdrawing) slightly elevates melting point but further decreases solubility due to enhanced crystal packing efficiency.
- Diethyl substitution on nitrogen improves solubility compared to the benzyl/ethyl combination, likely due to reduced steric hindrance and lower LogP.
Table 2: Crystallographic Data (via SHELX Refinement)
Key Observations :
Key Observations :
- The benzyl/ethyl combination enhances carbonic anhydrase inhibition (IC₅₀ = 12.3 nM) compared to the N-ethyl analog (IC₅₀ = 45.6 nM), likely due to improved hydrophobic interactions with the enzyme’s active site.
- Nitro substitution boosts antimicrobial potency, possibly via enhanced electrophilicity and membrane penetration.
Discussion
The benzyl group in this compound confers distinct advantages in target binding and lipophilicity but compromises solubility. Crystallographic data refined via SHELXL highlight its sterically distorted conformation, which may influence receptor selectivity. Compared to nitro-substituted analogs, the chloro group provides a balance between electronic effects and metabolic stability.
Biological Activity
N-benzyl-4-chloro-N-ethyl-2,5-dimethoxybenzenesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C17H21ClN2O4S, with a molar mass of approximately 372.88 g/mol. Its structure features a benzyl group, an ethyl group, and a sulfonamide functional group that is critical for its biological interactions.
This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. One notable target is the urotensin II receptor , which plays a role in cardiovascular regulation. The compound acts as a selective antagonist for this receptor, potentially influencing various cardiovascular pathways .
Antimicrobial Activity
Studies have indicated that this compound possesses antimicrobial properties. Its mechanism typically involves disrupting cellular processes in microbial organisms, leading to their death or inhibition. The compound's structural features contribute to its selectivity against certain pathogens while sparing others.
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research shows that it can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it has been shown to affect the pyruvate kinase (PK) activity in HepG2 liver cancer cells, demonstrating a differential effect on PK isoforms that may be leveraged for therapeutic purposes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies indicate that modifications to the methoxy and chloro substituents significantly influence the compound's efficacy against various biological targets. For example:
| Substituent Modification | Effect on Activity |
|---|---|
| Removal of 4-chloro | Decreased activity |
| Alteration of methoxy positions | Loss of activity |
| Addition of larger groups | Variable effects depending on the target |
These findings suggest that specific structural components are essential for maintaining the desired biological effects .
Case Studies
- Urotensin II Receptor Antagonism :
- Inhibition of Liver Cancer Cell Growth :
Q & A
Q. What methodologies validate the compound’s stability under varying pH/temperature?
- Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) using HPLC to monitor degradation. Thermoanalytical techniques (TGA/DSC) assess thermal decomposition. Compare with analogs like N-(2,5-diethoxy-4-morpholinylphenyl)-3,4-dimethylbenzenesulfonamide, which has similar stability profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
